molecular formula C12H9ClN4 B1348412 4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 650628-11-8

4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1348412
CAS No.: 650628-11-8
M. Wt: 244.68 g/mol
InChI Key: DLHSWXBXKPTYSR-UHFFFAOYSA-N
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Description

4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with a chlorine atom at the 4-position and a 3-methylphenyl group at the 1-position.

Mechanism of Action

Target of Action

It is known that pyridopyrimidine derivatives, which are structurally similar to the compound , have shown therapeutic interest and have been used as kinase inhibitors .

Mode of Action

It is known that pyridopyrimidine derivatives inhibit their targets with high affinity . This suggests that 4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine may interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

It is known that kinase inhibitors, like pyridopyrimidine derivatives, can affect various biochemical pathways . Therefore, it is plausible that this compound may affect similar pathways, leading to downstream effects.

Result of Action

It is known that kinase inhibitors can have various effects at the molecular and cellular level . Therefore, it is plausible that this compound may have similar effects.

Action Environment

It is known that the compound exhibits stability under normal temperature and humidity conditions, but may decompose in the presence of strong acids or alkalis . Therefore, environmental factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methylphenylhydrazine with 4-chloropyrimidine-5-carbaldehyde in the presence of a base, such as potassium carbonate, in a suitable solvent like ethanol. The reaction mixture is heated to reflux, leading to the formation of the desired pyrazolopyrimidine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents like methanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine, while a Suzuki coupling reaction can produce a biaryl derivative.

Scientific Research Applications

4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
  • 4-chloro-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
  • 4-chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

Uniqueness

4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.

Properties

IUPAC Name

4-chloro-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4/c1-8-3-2-4-9(5-8)17-12-10(6-16-17)11(13)14-7-15-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHSWXBXKPTYSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365913
Record name 4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

650628-11-8
Record name 4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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